2-Hydroxycinnamic acid
Overview
Description
trans-2-Hydroxycinnamic acid: is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a cinnamic acid structure where the benzene ring is hydroxylatedIt is known for its potential antioxidant properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
2-Hydroxycinnamic acid, also known as o-Coumaric acid, is a natural phenolic compound that has been found to interact with various targets. It is known to act as a potent antioxidant , and it has been shown to inhibit the growth of Mycobacterium tuberculosis . It also exhibits activity against HIV/SARS-CoV S pseudovirus .
Mode of Action
The mode of action of this compound is primarily through its antioxidant properties. It acts as a chain-breaking antioxidant, scavenging free radicals through its hydrogen or electron donating capacity . This ability to donate electrons and stabilize the resulting phenoxyl radical within its structure is key to its antioxidant activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known to play a key role in the biosynthesis of more complex phenolic systems . It is also involved in the phenylpropanoids bioconversion pathways, which are important in the context of biorefineries . In prokaryotes, this compound catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of this compound is considered low, which can impair its administration by the oral route . The apparent permeability coefficient (Papp) values suggest that this compound is moderately absorbed . Simulated proteolytic digestibility revealed a low release of this compound from proteins, which decreases the availability of its free forms for absorption .
Result of Action
The primary result of this compound’s action is the minimization of oxidative damage, which helps maintain cellular homeostasis and protect vital cellular components from harm . It has been suggested that this compound exhibits anti-cancer effects by inhibiting the growth of cancer cells and reducing oxidative stress . It also has antimicrobial and anti-diabetic effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under stressful conditions, the levels of this compound and its derivatives increase in plants to withstand environmental stresses . They regulate physiological processes by acting as signaling molecules that regulate gene expression and biochemical pathways . The mechanism of action used by this compound involves minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm .
Biochemical Analysis
Biochemical Properties
2-Hydroxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the phenylalanine and tyrosine pathway, where Phenylalanine ammonia lyase (PAL) and 4-coumarate CoA ligase (4CL) are essential enzymes for its biosynthesis . It contributes to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in adipose tissues, this compound derivatives inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in obese animals .
Molecular Mechanism
The mechanism of action of this compound involves minimization of oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It acts as a powerful antioxidant and thus protects against diseases associated with oxidative stress and genotoxicity, mainly by scavenging a variety of reactive oxygen species (ROS) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in the phenylalanine and tyrosine pathway . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it affects its localization or accumulation .
Subcellular Localization
It is suggested that it is mostly located in the subcellular compartments such as vacuole, cell wall or within the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Hydroxycinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid, which is then hydroxylated to produce trans-2-hydroxycinnamic acid . Another method involves the Knoevenagel condensation of salicylaldehyde with malonic acid, followed by decarboxylation .
Industrial Production Methods: Industrial production of trans-2-hydroxycinnamic acid typically involves the use of optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction conditions to facilitate the hydroxylation of cinnamic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: trans-2-Hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted hydroxycinnamic acids.
Scientific Research Applications
trans-2-Hydroxycinnamic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetics and food additives due to its antioxidant properties
Comparison with Similar Compounds
Comparison: trans-2-Hydroxycinnamic acid is unique due to its specific hydroxylation pattern on the benzene ring, which influences its antioxidant properties. Compared to other hydroxycinnamic acids like p-coumaric acid and caffeic acid, trans-2-hydroxycinnamic acid exhibits distinct reactivity and biological activity. For instance, caffeic acid has two hydroxyl groups, which may enhance its antioxidant capacity compared to trans-2-hydroxycinnamic acid .
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTIHVNWZYFI-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Record name | o-coumaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883240 | |
Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or beige powder; [Acros Organics MSDS], Solid | |
Record name | trans-2-Hydroxycinnamic acid | |
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Record name | 2-Hydroxycinnamic acid | |
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CAS No. |
614-60-8 | |
Record name | trans-2-Hydroxycinnamic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |
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Record name | trans-2-Hydroxycinnamic acid | |
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Record name | trans-2-hydroxycinnamic acid | |
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Record name | trans-2-Hydroxycinnamic acid | |
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Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |
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Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
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Record name | trans-2-hydroxycinnamic acid | |
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Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |
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Record name | 2-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 2-hydroxycinnamic acid?
A1: Research suggests that this compound exhibits various biological activities, including:
- Antioxidant Activity: It can scavenge free radicals, such as DPPH, ABTS, and superoxide radicals, protecting cells from oxidative damage. [, , , , ]
- Antimicrobial Activity: Studies show inhibitory effects against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. [, , , ]
- Antifungal Activity: It exhibits antifungal properties against certain fungi, such as Aspergillus flavus. []
- Anti-Inflammatory Activity: Research suggests potential anti-inflammatory effects, although the specific mechanisms require further investigation. [, ]
- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, including inhibiting amyloid-β protein (Aβ) aggregation, a key factor in Alzheimer's disease. []
Q2: How does this compound exert its antibacterial effects?
A2: While the exact mechanisms are still under investigation, in silico studies suggest that this compound might interact with bacterial proteins involved in essential processes like protein synthesis. For instance, molecular docking studies indicate strong binding affinities to bacterial DNA gyrase, a key enzyme for DNA replication. []
Q3: Can bacteria develop resistance to this compound?
A3: Interestingly, research suggests that antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), do not develop resistance to this compound even after continuous exposure to subinhibitory concentrations in vitro. This finding highlights its potential as an alternative antimicrobial agent. []
Q4: Does this compound affect cellular processes in bacteria?
A4: Yes, proteomic analyses of MRSA exposed to subinhibitory concentrations of this compound reveal alterations in the expression of proteins involved in various cellular processes, including:
Q5: How is this compound metabolized in the body?
A5: While detailed pharmacokinetic studies are limited, evidence suggests that this compound undergoes various metabolic transformations. In rats, it has been identified as a metabolite after oral administration of Jiao-Tai-Wan, a traditional Chinese medicine. Metabolic processes involved include demethylation, hydroxylation, reduction, methylation, and conjugation with glucuronide or sulfate. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C9H8O3, and its molecular weight is 164.16 g/mol.
Q7: What spectroscopic data are available for this compound?
A7: Spectroscopic techniques like HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to identify and quantify this compound in various matrices. These techniques provide information about its retention time, UV-Vis absorbance spectrum, and mass fragmentation pattern. [, , , ]
Q8: Does this compound have any unique chemical reactivity?
A8: A notable chemical reaction involving this compound is its ability to form a bicyclic acyloxyphosphorane when reacted with methyl diphenylphosphinite. [] This reaction highlights its potential as a building block for synthesizing more complex molecules.
Q9: What are the potential applications of this compound?
A9: Due to its diverse biological activities, this compound holds promise for various applications, including:
- Food Industry: It can be used as a natural preservative and antioxidant in food products. []
- Pharmaceuticals: Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a potential candidate for developing new drugs. [, , ]
Q10: Are there any specific examples of this compound being used in formulations?
A10: While direct applications are still under development, research suggests that this compound is a constituent of various natural products with known medicinal properties. For example, it is found in:
- Honey: Stingless bee honey (Tetragonula travancorica), known for its anticancer properties, contains this compound. []
- Propolis: This bee product, known for its antioxidant and antimicrobial properties, has been found to contain this compound. []
- Traditional Medicines: Jiao-Tai-Wan, a traditional Chinese medicine used to treat type 2 diabetes, contains this compound as a metabolite after oral administration. []
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